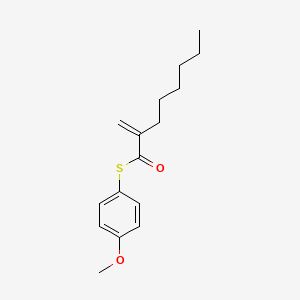![molecular formula C69H100O B12572809 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- CAS No. 347390-26-5](/img/structure/B12572809.png)
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound is characterized by a cyclopentadienone core substituted with four phenyl groups, each bearing a 3,7-dimethyloctyl chain
Métodos De Preparación
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- typically involves a multi-step process. One common method is the double aldol condensation reaction between benzil and dibenzyl ketone in the presence of a basic catalyst . This reaction forms the cyclopentadienone core with the desired substituents. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the cyclopentadienone core to cyclopentadiene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing different functional groups. Common reagents used in these reactions include organolithium reagents, which add to the cyclopentadienone core, forming various addition products. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- involves its interaction with various molecular targets. The cyclopentadienone core can participate in Diels-Alder reactions, forming adducts with dienophiles. This reactivity is crucial for its role in organic synthesis and material science. The molecular pathways involved depend on the specific application and the nature of the substituents on the phenyl rings.
Comparación Con Compuestos Similares
Similar compounds to 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- include:
Tetraphenylcyclopentadienone: This compound has a similar cyclopentadienone core but lacks the 3,7-dimethyloctyl substituents.
2,3,4,5-Tetraphenylcyclopentadienone: Another similar compound with phenyl groups but different substituents.
Cyclopentadienone derivatives: Various derivatives with different substituents on the phenyl rings, each with unique properties and applications. The uniqueness of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]- lies in its specific substituents, which impart distinct physical and chemical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
347390-26-5 |
|---|---|
Fórmula molecular |
C69H100O |
Peso molecular |
945.5 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C69H100O/c1-49(2)17-13-21-53(9)25-29-57-33-41-61(42-34-57)65-66(62-43-35-58(36-44-62)30-26-54(10)22-14-18-50(3)4)68(64-47-39-60(40-48-64)32-28-56(12)24-16-20-52(7)8)69(70)67(65)63-45-37-59(38-46-63)31-27-55(11)23-15-19-51(5)6/h33-56H,13-32H2,1-12H3 |
Clave InChI |
OADKZDOTYXXKBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)CCC(C)CCCC(C)C)C4=CC=C(C=C4)CCC(C)CCCC(C)C)C5=CC=C(C=C5)CCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


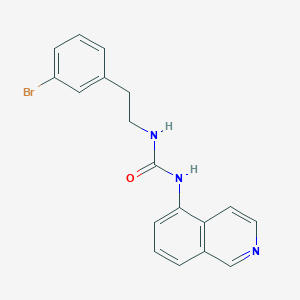
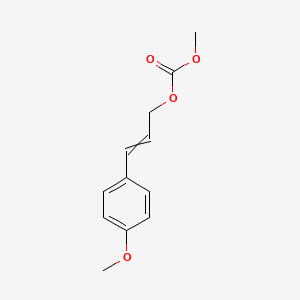
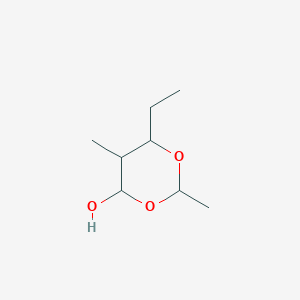
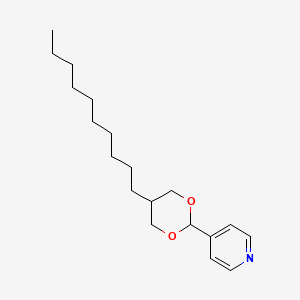
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
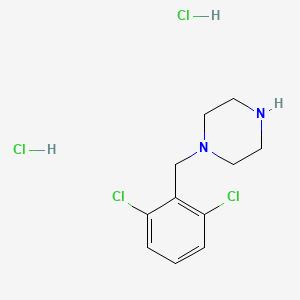
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
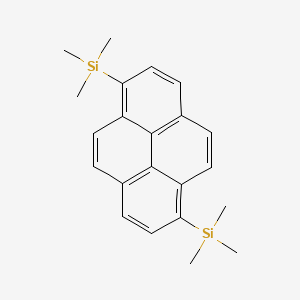
![3-(3-Methoxyphenyl)-6-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12572768.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
